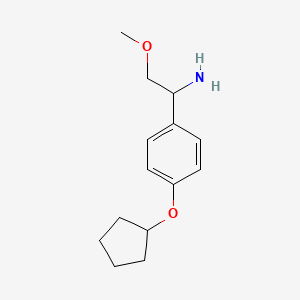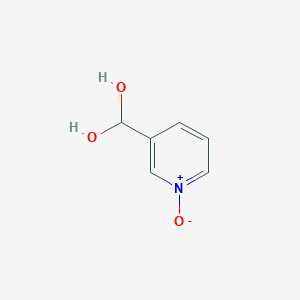
3-(Dihydroxymethyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dihydroxymethyl)pyridine 1-oxide is a pyridine derivative characterized by the presence of two hydroxymethyl groups and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of 3-(dihydroxymethyl)pyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its hydroxymethyl and N-oxide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Pyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxymethyl groups.
3-Hydroxymethylpyridine: Contains only one hydroxymethyl group and no N-oxide group.
3,5-Dihydroxymethylpyridine: Similar structure but without the N-oxide group.
Uniqueness: 3-(Dihydroxymethyl)pyridine 1-oxide is unique due to the combination of its hydroxymethyl and N-oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a broader range of chemical transformations and interactions compared to its analogs .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4,6,8-9H |
InChI Key |
UFVJFSDRDMCSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


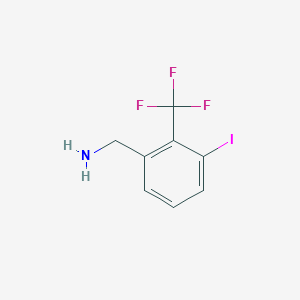
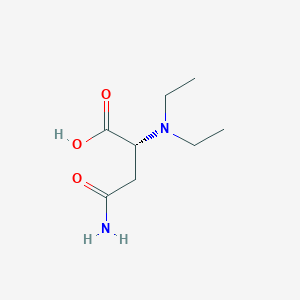
![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)
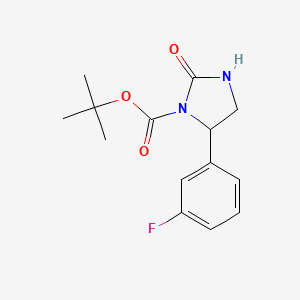
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
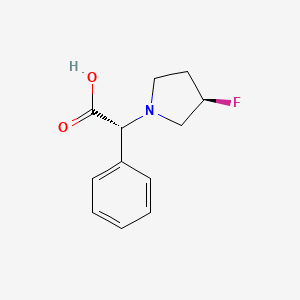


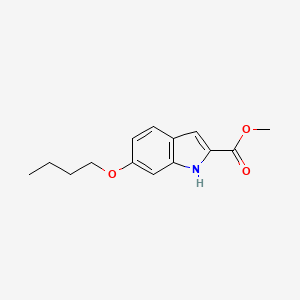
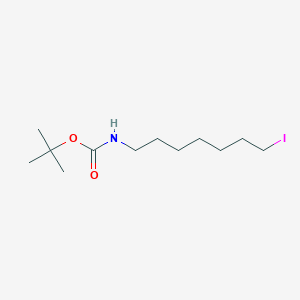
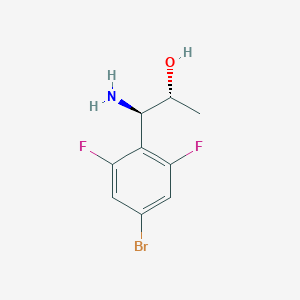
![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
